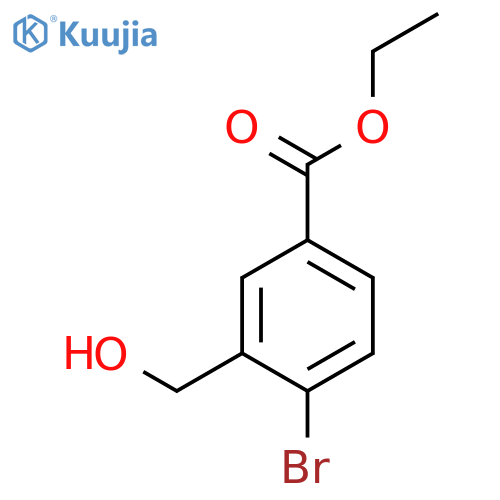

Cas no 1801597-04-5 (Ethyl 4-bromo-3-(hydroxymethyl)benzoate)

1801597-04-5 structure

商品名:Ethyl 4-bromo-3-(hydroxymethyl)benzoate

CAS番号:1801597-04-5

MF:C10H11BrO3

メガワット:259.096542596817

CID:4937969

Ethyl 4-bromo-3-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromo-3-(hydroxymethyl)benzoate

-

- インチ: 1S/C10H11BrO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3

- InChIKey: MMQGFCWNIDFXKL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=O)OCC)C=C1CO

計算された属性

- せいみつぶんしりょう: 257.98916 g/mol

- どういたいしつりょう: 257.98916 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 1.9

- ぶんしりょう: 259.10

Ethyl 4-bromo-3-(hydroxymethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019099620-10g |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate |

1801597-04-5 | 97% | 10g |

1,407.00 USD | 2021-06-17 | |

| abcr | AB592458-10g |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate; . |

1801597-04-5 | 10g |

€1226.90 | 2024-07-20 | ||

| abcr | AB592458-5g |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate; . |

1801597-04-5 | 5g |

€834.60 | 2024-07-20 | ||

| Alichem | A019099620-25g |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate |

1801597-04-5 | 97% | 25g |

2,363.76 USD | 2021-06-17 | |

| Alichem | A019099620-5g |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate |

1801597-04-5 | 97% | 5g |

1,065.30 USD | 2021-06-17 | |

| abcr | AB592458-1g |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate; . |

1801597-04-5 | 1g |

€332.50 | 2024-07-20 |

Ethyl 4-bromo-3-(hydroxymethyl)benzoate 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1801597-04-5 (Ethyl 4-bromo-3-(hydroxymethyl)benzoate) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1801597-04-5)Ethyl 4-bromo-3-(hydroxymethyl)benzoate

清らかである:99%

はかる:1g

価格 ($):344